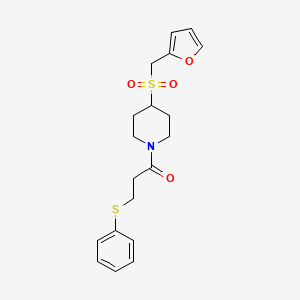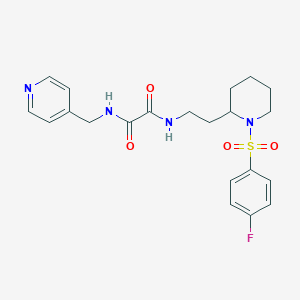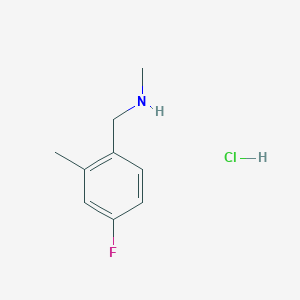![molecular formula C22H20N2O5 B2490810 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid CAS No. 2138337-07-0](/img/structure/B2490810.png)
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of molecules known for their varied biological activities and potential in pharmaceutical development. Its structure includes a fluorenylmethoxycarbonyl group, an oxazole ring, and a carboxylic acid group, indicating its potential as a building block for more complex molecules or as an active pharmaceutical ingredient itself.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, including the formation of oxazole rings, the introduction of fluorenylmethoxycarbonyl groups, and the attachment of carboxylic acid groups. These processes require precise conditions to ensure the correct structure and yield of the target molecule. An example includes the photoaldol reaction route to alpha-amino-beta-hydroxy carboxylic acid esters, initiated by photocycloaddition of aldehydes to 5-methoxyoxazoles, demonstrating a method to introduce such structural motifs (Griesbeck, Bondock, & Lex, 2003).
Molecular Structure Analysis
The molecular structure of this compound, like others in its class, is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment, critical for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with similar structures are known to participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and decarboxylations, often under catalysis by metals such as palladium or ruthenium. The presence of multiple functional groups allows for a diverse set of chemical transformations, making it a versatile precursor for synthesizing more complex molecules (Bacchi et al., 2005).
科学的研究の応用
Spectrophotometric Methods in Drug Estimation
Spectrophotometric methods have been developed for the simultaneous estimation of esomeprazole magnesium and naproxen in tablet dosage forms. These methods are significant for the quality control and formulation of pharmaceuticals, demonstrating the application of complex organic compounds in analytical chemistry (N. Jain et al., 2012).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the application of carboxylic acids in synthesizing a variety of value-added chemicals, including drugs. This demonstrates the potential of biomass-derived compounds in pharmaceutical synthesis, making the reaction cleaner and more cost-effective (Mingyue Zhang et al., 2021).
α-Linolenic Acid in Pharmacology
α-Linolenic acid (ALA), a carboxylic acid with significant pharmacological effects, showcases the therapeutic potential of organic acids in treating a variety of diseases. This highlights the role of complex organic compounds in developing therapeutic agents (Qianghua Yuan et al., 2021).
Carboxylic Acids in Biocatalyst Inhibition
Research on the inhibition of microbes by carboxylic acids, such as hexanoic and octanoic acids, provides insights into the antimicrobial applications of organic compounds. This is crucial for the development of food preservatives and understanding microbial resistance (L. Jarboe et al., 2013).
Applications in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in pharmaceuticals, dyes, and more. This emphasizes the role of nitrogen-containing heterocycles in various chemical synthesis processes (Nazarov V.N. et al., 2021).
特性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propan-2-yl]-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-22(2,19-18(20(25)26)12-29-24-19)23-21(27)28-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBACUDFSSKBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)
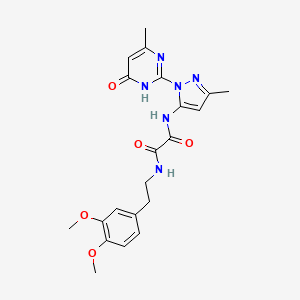

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
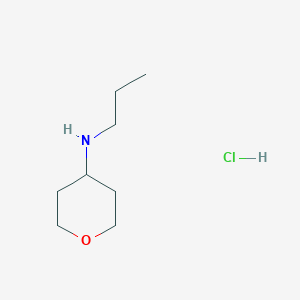

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
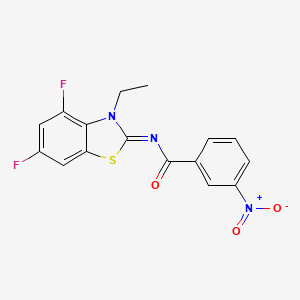
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
